

# roxatidine transcriptional regulation inflammation

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## Compound Focus: Roxatidine

CAS No.: 78273-80-0

Cat. No.: S579432

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## Molecular Targets & Anti-Inflammatory Effects

The following table summarizes the key molecular targets and effects of **roxatidine** identified in various experimental models.

Experimental Model	Inducer/Stimulus	Key Molecular Targets & Effects	Measured Outcomes
<b>RAW 264.7 Macrophages</b> [1] [2]	LPS (Lipopolysaccharide)	<b>NF-κB</b> transcriptional activity & DNA-binding; <b>p38 MAPK</b> phosphorylation; COX-2, iNOS, VEGF expression [1] [2]	Reduced production of <b>PGE<sub>2</sub>, NO, TNF-α, IL-6, IL-1β</b> [1] [2]
<b>HMC-1 Human Mast Cells</b> [3]	PMA + Calcium Ionophore (PMACI)	<b>NF-κB</b> activation (IκBα phosphorylation/degradation, IKKα/β phosphorylation); <b>p38 MAPK/MKK3/6/MK2</b> phosphorylation; <b>Caspase-1</b> activation [3]	Reduced production of <b>TNF-α, IL-6, IL-1β</b> , and <b>histamine</b> [3]

Experimental Model	Inducer/Stimulus	Key Molecular Targets & Effects	Measured Outcomes
HaCaT Keratinocytes [4] [5]	TNF- $\alpha$ & IFN- $\gamma$	NF- $\kappa$ B signaling; <b>Aryl Hydrocarbon Receptor (AhR)</b> & <b>Sirtuin1 (SIRT1)</b> expression; <b>Filaggrin</b> expression [4] [5]	Recovery of skin barrier protein expression; reduced inflammatory response [4] [5]

## In Vivo Efficacy in Disease Models

**Roxatidine's** efficacy has been confirmed in several animal models of inflammatory and allergic diseases.

Disease Model	Model Induction	RXA Treatment	Key Efficacy Results
Atopic Dermatitis (AD) [4] [5]	<i>Dermatophagoides farinae</i> body (Dfb) extract on NC/Nga mice	10 & 20 mg/kg (oral, once daily for 4 weeks)	Clinical dermatitis score; Serum <b>IgE &amp; histamine</b> ; Skin <b>IL-6</b> ; Skin <b>filaggrin</b> [4] [5]
Allergic Anaphylaxis [3]	Compound 48/80 (systemic) in mice	10 & 20 mg/kg (oral, 1 hr before inducer)	Serum <b>TNF-<math>\alpha</math>, IL-6, IL-1<math>\beta</math></b> ; <b>Caspase-1</b> activation in liver tissue [3]
Capsular Fibrosis [2]	Silicone implant in mice (subcutaneous)	1.5 mg/mouse/day (oral, in water)	Serum <b>TGF-<math>\beta</math></b> ; Fibroblast abundance around implant [2]

## Detailed Experimental Protocols

For researchers looking to replicate these studies, here are detailed methodologies for key experiments.

### Protocol 1: Anti-Inflammatory Assay in Macrophages

This protocol is based on studies using the RAW 264.7 murine macrophage cell line [1] [2].

- **Cell Culture & Seeding:** Culture RAW 264.7 cells in DMEM or  $\alpha$ -MEM supplemented with 10% FBS, L-glutamine, and 1% penicillin/streptomycin at 37°C with 5% CO<sub>2</sub>. Seed cells at an appropriate density (e.g., 1x10<sup>4</sup> to 5x10<sup>5</sup> cells/well) and allow to adhere [2].
- **Pre-treatment & Stimulation:** Pre-treat cells with **roxatidine** (e.g., 25-100  $\mu$ M) or vehicle control (0.05% DMSO) for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 100 ng/mL to 1  $\mu$ g/mL) for 6-24 hours to induce inflammatory responses [1] [2].
- **Sample Collection & Analysis:**
  - **Gene Expression:** Extract total RNA and perform RT-qPCR to measure mRNA levels of *Tnf*, *Il6*, *Il1b*, *Ptgs2* (COX-2), and *Nos2* (iNOS). Use *Gapdh* as a housekeeping gene. Primers can be designed as shown in the table below [2].
  - **Protein Secretion:** Collect cell-free culture media. Use ELISA kits to quantify the secretion of TNF- $\alpha$ , IL-6, IL-1 $\beta$ , and PGE<sub>2</sub> [1] [2].
  - **Protein Signaling:** Lyse cells to extract total protein. Perform Western blotting to analyze phosphorylation states of I $\kappa$ B $\alpha$ , p65, p38 MAPK, ERK, and JNK, and total protein levels of iNOS and COX-2 [1] [3].
- **RT-qPCR Primer Examples (Mouse) [2]:** | Gene | Forward Primer (5' → 3') | Reverse Primer (5' → 3') | | :---|:---|:---| | *Tnf* | CCCTCACACTCAGATCATCTTCT | GCTACGACGTGGGCTACAG | | *Il6* | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC | | *Gapdh* | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |

## Protocol 2: Anti-Allergic Assay in Mast Cells

This protocol is based on studies using the HMC-1 human mast cell line [3].

- **Cell Culture & Pre-treatment:** Culture HMC-1 cells in IMDM supplemented with 10% FBS and 1% penicillin/streptomycin. Pre-treat cells with **roxatidine** (e.g., 6.25-100  $\mu$ M) or vehicle for 1-2 hours [3].
- **Stimulation:** Induce allergic inflammation by stimulating cells with 40 nM Phorbol 12-myristate 13-acetate (PMA) and 1  $\mu$ M Calcium Ionophore (CI) for 2-8 hours [3].
- **Sample Collection & Analysis:**
  - **Inflammatory Mediators:** Use ELISA or EIA to measure the production of TNF- $\alpha$ , IL-6, and IL-1 $\beta$  in the culture supernatant.
  - **Gene Expression:** Perform RT-qPCR to analyze the mRNA expression of *TNF*, *IL6*, and *IL1B*.
  - **Signaling Pathways:** Use Western blotting to assess:
    - NF- $\kappa$ B pathway: Phosphorylation and degradation of I $\kappa$ B $\alpha$ , phosphorylation of IKK $\alpha$ / $\beta$ , and nuclear translocation of p65.
    - p38 MAPK pathway: Phosphorylation of MKK3/6, p38 MAPK, and MK2.
    - Inflammasome activation: Cleavage of pro-caspase-1 to active caspase-1.

## Roxatidine's Core Anti-Inflammatory Signaling Pathway

The following diagram synthesizes the primary molecular mechanisms of **roxatidine**'s anti-inflammatory action, as identified in the research.

This diagram illustrates how **roxatidine** inhibits key pro-inflammatory signaling pathways to reduce the production of inflammatory mediators.

## Conclusion for Research Application

In summary, the current research strongly supports that **roxatidine**, beyond its classic role as an H2 receptor antagonist, has significant potential as a multi-target anti-inflammatory and anti-allergic agent.

- **Mechanism of Action:** Its efficacy is primarily mediated through the suppression of the **NF-κB** and **p38 MAPK** signaling cascades, and in mast cells, the inhibition of **caspase-1** [1] [3].
- **Therapeutic Potential:** These actions translate to measurable benefits in pre-clinical models of skin inflammation (atopic dermatitis), allergic anaphylaxis, and implant-induced fibrosis [4] [3] [2].
- **Research Considerations:** For future investigations, especially in vivo, it is important to note that **roxatidine** acetate hydrochloride is the commonly used prodrug, which is rapidly converted to the active metabolite, **roxatidine**, in the body [4].

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